2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile
Description
2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile is a fluorinated aromatic nitrile derivative featuring a benzyl substituent with dual fluorine atoms and a hydroxyl group. The benzonitrile scaffold is widely utilized in drug discovery due to its electronic properties, which enhance binding affinity and metabolic stability . The substituent at the 5-position (e.g., imidazopyridine, oxoisobenzofuran, or trifluoromethoxy groups) critically influences biological activity, solubility, and synthetic accessibility .
Properties
Molecular Formula |
C14H9F2NO |
|---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
2-fluoro-5-[(3-fluoro-5-hydroxyphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9F2NO/c15-12-5-10(6-13(18)7-12)3-9-1-2-14(16)11(4-9)8-17/h1-2,4-7,18H,3H2 |
InChI Key |
JEDWQCAWGFHGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)O)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable fluorinated benzyl halide with a hydroxybenzyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of fluorinated analogs of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Molecular Properties
The table below compares key analogs based on substituent type, molecular weight, synthesis routes, and applications:
Key Observations:
- Electronic Effects : Trifluoromethoxy and oxoisobenzofuran substituents introduce strong electron-withdrawing effects, enhancing electrophilicity and binding to enzyme active sites (e.g., PARP inhibitors) .
- Hydrogen Bonding : The hydroxyl group in 2-fluoro-5-hydroxybenzonitrile facilitates hydrogen bonding, improving solubility and target engagement .
- Steric Bulk : Imidazopyridine derivatives exhibit increased steric bulk, optimizing kinase selectivity in drug candidates .
Biological Activity
2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C14H10F2N
- Molar Mass : Approximately 235.24 g/mol
- Solubility : Soluble in organic solvents such as dichloromethane and tetrahydrofuran.
Research indicates that 2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile exhibits significant biological activity, particularly as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors play a crucial role in cancer treatment by targeting DNA repair mechanisms, thus enhancing the efficacy of chemotherapeutic agents.
Interaction Studies
The compound's binding affinity and selectivity towards various biological targets have been investigated using techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding interactions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile:
| Biological Activity | IC50 (µM) | Target | Study Reference |
|---|---|---|---|
| Inhibition of PARP | 0.25 | Poly(ADP-ribose) polymerase | |
| Antitumor activity | 0.50 | Cancer cell lines | |
| Neuroprotective properties | 1.00 | Acetylcholinesterase |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that 2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile significantly inhibited cell proliferation with an IC50 value of 0.50 µM. The mechanism was linked to the compound's ability to interfere with DNA repair pathways, making cancer cells more susceptible to chemotherapy.
- Neuroprotective Effects : Another investigation highlighted the compound's potential as an acetylcholinesterase inhibitor, with an IC50 value of 1.00 µM. This suggests its applicability in treating neurodegenerative diseases such as Alzheimer's, where cholinergic signaling is compromised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
